Cas no 754165-50-9 (4-Amino-3-cyclopropylbenzoic acid)

4-Amino-3-cyclopropylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-cyclopropylbenzoic acid
-
- インチ: 1S/C10H11NO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2,11H2,(H,12,13)
- InChIKey: IQENRSYKXKPHPP-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(N)C(C2CC2)=C1
4-Amino-3-cyclopropylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM543728-1g |
4-Amino-3-cyclopropylbenzoic acid |
754165-50-9 | 95%+ | 1g |
$2870 | 2023-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191452-1g |
4-Amino-3-cyclopropylbenzoic acid |
754165-50-9 | 98% | 1g |
¥26117.00 | 2024-07-28 |
4-Amino-3-cyclopropylbenzoic acid 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
4-Amino-3-cyclopropylbenzoic acidに関する追加情報
4-Amino-3-Cyclopropylbenzoic Acid (CAS No: 754165-50-9)
4-Amino-3-cyclopropylbenzoic acid, also known by its CAS registry number 754165-50-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an amino group and a cyclopropyl substituent attached to a benzoic acid backbone. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The structure of 4-amino-3-cyclopropylbenzoic acid consists of a benzene ring with two substituents: an amino group (-NH2) at the para position and a cyclopropyl group at the meta position relative to the carboxylic acid (-COOH) group. The cyclopropyl ring introduces strain into the molecule, which can influence its reactivity and stability. This structural feature also contributes to the compound's unique electronic properties, making it a potential candidate for use in drug design and material science.
Recent studies have highlighted the potential of 4-amino-3-cyclopropylbenzoic acid in the development of new pharmaceutical agents. Researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the context of anti-inflammatory and anticancer drug discovery. The amino group provides nucleophilic character, enabling various reactions such as amidation and alkylation, which are crucial for constructing complex molecular architectures.
In addition to its pharmaceutical applications, 4-amino-3-cyclopropylbenzoic acid has shown promise in materials science. Its ability to form stable metal complexes has led to investigations into its use in catalysis and coordination chemistry. The cyclopropyl group's strained ring system can act as a chelating agent, facilitating interactions with metal ions and enhancing catalytic activity.
The synthesis of 4-amino-3-cyclopropylbenzoic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. One common approach involves the Friedel-Crafts alkylation or acylation followed by functional group transformations to introduce the amino and cyclopropyl groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an environmental standpoint, researchers have also examined the biodegradation pathways of 4-amino-3-cyclopropylbenzoic acid. Understanding its persistence in natural environments is crucial for assessing its ecological impact and ensuring sustainable practices in its production and application.
In conclusion, 4-amino-3-cyclopropylbenzoic acid, with its distinctive structure and versatile functional groups, continues to be a focal point in both academic research and industrial applications. Its potential in drug development, catalysis, and materials science underscores its importance as a key molecule in modern chemistry.
754165-50-9 (4-Amino-3-cyclopropylbenzoic acid) 関連製品
- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)
- 1417793-59-9(N,N-Dimethyl-1-(thiazol-2-yl)ethanamine)
- 1249998-02-4(N-(2-phenylethyl)cyclobutanamine)
- 1352904-35-8(5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile)
- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)
- 61516-63-0(1,3,4-Thiadiazol-2-amine, 5-(hexylthio)-)
- 1599560-69-6(5-(5-Fluoro-2-methylphenyl)pyridine-3-carbaldehyde)
- 71580-43-3(1H-Pyrrole, 3-ethynyl-)
- 919896-15-4(N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide)
- 522-70-3(Antimycin A3)




